molecular formula C37H28N4O B12381391 Antibacterial agent 189

Antibacterial agent 189

Cat. No.: B12381391
M. Wt: 544.6 g/mol
InChI Key: ULCYZABAIUAQED-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 189, also known as compound 3a, is a potent antimicrobial agent. It exhibits high binding energy against target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. This compound demonstrates effective antimicrobial activities against a range of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus flavus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 189 involves the formation of azepines based on a quinazolinone moiety. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 189 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Antibacterial agent 189 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antimicrobial mechanisms and developing new antimicrobial agents.

    Biology: Investigated for its effects on bacterial and fungal cell structures and functions.

    Medicine: Potential therapeutic applications in treating bacterial and fungal infections, especially those caused by drug-resistant strains.

    Industry: Utilized in the development of antimicrobial coatings, disinfectants, and preservatives

Mechanism of Action

The mechanism of action of antibacterial agent 189 involves its high binding affinity to target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. By binding to these proteins, the compound disrupts essential cellular processes in bacteria and fungi, leading to cell death. The molecular targets and pathways involved include inhibition of cell wall synthesis, disruption of membrane integrity, and interference with protein synthesis .

Comparison with Similar Compounds

    Azithromycin: A macrolide antibiotic with a similar mechanism of action, targeting bacterial protein synthesis.

    Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.

    Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

Uniqueness: Antibacterial agent 189 stands out due to its high binding energy against multiple target proteins and its broad-spectrum antimicrobial activity. Unlike some antibiotics that target a single pathway, this compound’s multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of pathogens .

Properties

Molecular Formula

C37H28N4O

Molecular Weight

544.6 g/mol

IUPAC Name

2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl]quinazolin-4-one

InChI

InChI=1S/C37H28N4O/c42-37-31-15-7-8-16-32(31)40-36(28-13-5-2-6-14-28)41(37)30-23-20-27(21-24-30)35-25-29(22-19-26-11-3-1-4-12-26)38-33-17-9-10-18-34(33)39-35/h1-24,29,38H,25H2/b22-19+

InChI Key

ULCYZABAIUAQED-ZBJSNUHESA-N

Isomeric SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C=CC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.